1-(Chloromethyl)-1-isopentylcyclopentane
Description
1-(Chloromethyl)-1-isopentylcyclopentane is a bicyclic organic compound featuring a cyclopentane ring substituted with both a chloromethyl (-CH2Cl) and an isopentyl (-CH2CH(CH2CH3)) group at the same carbon atom. This structure combines a reactive chloromethyl group (a versatile leaving group) with a bulky branched alkyl chain, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C11H21Cl |
|---|---|
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3-methylbutyl)cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-10(2)5-8-11(9-12)6-3-4-7-11/h10H,3-9H2,1-2H3 |
InChI Key |
KMSLIWLDIAXEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCCC1)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Chloromethyl)-1-isopentylcyclopentane can be achieved through several routes. One common method involves the chloromethylation of 1-isopentylcyclopentane using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . This reaction typically proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the cyclopentane ring.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature control, and purification steps are crucial to obtaining high-purity 1-(Chloromethyl)-1-isopentylcyclopentane.
Chemical Reactions Analysis
1-(Chloromethyl)-1-isopentylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups onto the cyclopentane ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agents used. Reduction reactions can convert the chloromethyl group to a methyl group.
Addition Reactions: Under specific conditions, the compound can participate in addition reactions, such as the addition of halogens or hydrogen across the double bonds.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-(Chloromethyl)-1-isopentylcyclopentane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-isopentylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Key Structural Features :
- Cyclopentane backbone : Provides steric constraints influencing reactivity and stability.
- Chloromethyl group : Enhances electrophilicity, enabling nucleophilic substitution reactions.
Comparison with Similar Compounds
1-Chloro-1-methylcyclopentane (CAS 6196-85-6)
- Structure : Cyclopentane with -Cl and -CH3 groups on the same carbon.
- Molecular Formula : C6H11Cl (MW: 118.6 g/mol) .
- Physical Properties : Pale yellow liquid (95% purity) .
- Reactivity : The chlorine atom directly attached to the ring carbon participates in elimination or substitution reactions. However, the absence of a chloromethyl group limits its versatility compared to the target compound.
- Applications : Used in organic synthesis as a building block for alkylation reactions .
Chlorocyclopentane (C5H9Cl)
- Structure : Cyclopentane with a single -Cl substituent.
- Molecular Formula : C5H9Cl (MW: 104.58 g/mol) .
- Physical Properties : Density 1.005 g/mL, boiling point 114°C .
- Reactivity : Less reactive than chloromethyl derivatives due to the absence of a labile -CH2Cl group. Primarily undergoes SN1/SN2 reactions at the ring-attached chlorine.
- Applications : Intermediate in the synthesis of cyclopentyl-containing polymers and agrochemicals .
1-(Chloromethyl)cyclopentane-1-carbaldehyde (CAS 1934762-82-9)
- Structure : Cyclopentane with -CH2Cl and -CHO groups on the same carbon.
- Molecular Formula : C7H11ClO (MW: 146.62 g/mol) .
- Reactivity : The aldehyde group introduces electrophilic character, enabling condensation reactions (e.g., with amines or alcohols). The chloromethyl group further enhances reactivity in cross-coupling or alkylation processes.
- Applications: Potential use in synthesizing heterocycles or bioactive molecules .
1-Methylcyclopentanol (CAS 1462-03-9)
- Structure : Cyclopentane with -CH3 and -OH groups on the same carbon.
- Molecular Formula : C6H12O (MW: 100.16 g/mol) .
- Physical Properties : Higher polarity due to the hydroxyl group, leading to increased water solubility compared to chlorinated analogs.
- Reactivity : The hydroxyl group participates in acid-catalyzed dehydration or oxidation reactions. Lacks the electrophilic reactivity of chloromethyl derivatives.
- Applications : Intermediate in fragrances or polymer plasticizers .
Comparative Analysis Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| 1-(Chloromethyl)-1-isopentylcyclopentane* | C11H21Cl | 188.74 (calculated) | -CH2Cl, -CH2CH(CH2CH3) | High electrophilicity; SN2 reactions | Pharmaceuticals, polymer synthesis |
| 1-Chloro-1-methylcyclopentane | C6H11Cl | 118.6 | -Cl, -CH3 | Moderate reactivity (ring-Cl) | Organic synthesis intermediates |
| Chlorocyclopentane | C5H9Cl | 104.58 | -Cl | Low reactivity (SN1/SN2) | Polymer precursors |
| 1-(Chloromethyl)cyclopentane-1-carbaldehyde | C7H11ClO | 146.62 | -CH2Cl, -CHO | Aldehyde condensation; cross-coupling | Drug discovery, heterocycles |
| 1-Methylcyclopentanol | C6H12O | 100.16 | -CH3, -OH | Acid-catalyzed dehydration | Fragrances, plasticizers |
*Calculated properties based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
